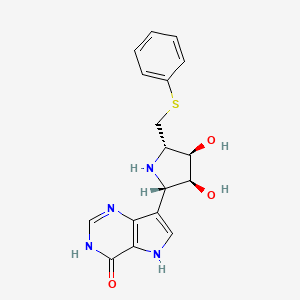
5''-phenylthio-ImmH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Phenylthio-ImmH is a compound known for its inhibitory effects on purine nucleoside phosphorylase, an enzyme involved in the metabolism of nucleotides.
Preparation Methods
The synthesis of 5’-phenylthio-ImmH typically involves the reaction of 5-chloro-2-nitroanilines with thiophenols. The process begins by converting thiophenol into sodium thiophenolate using sodium hydride in dimethylformamide. This intermediate is then reacted with 5-chloro-2-nitroaniline to produce 2-nitro-5-(phenylthio)-aniline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5’-Phenylthio-ImmH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
5’-Phenylthio-ImmH has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study enzyme inhibition and reaction mechanisms. In biology, it serves as a tool to investigate the role of purine nucleoside phosphorylase in cellular metabolism. In medicine, it has potential as an immunosuppressive agent, particularly in the treatment of autoimmune diseases and organ transplantation . Additionally, it has industrial applications in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5’-phenylthio-ImmH involves its binding to the active site of purine nucleoside phosphorylase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the metabolism of nucleotides, leading to a decrease in the proliferation of T-cells. The molecular targets of this compound include the enzyme’s active site and associated pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
5’-Phenylthio-ImmH can be compared to other inhibitors of purine nucleoside phosphorylase, such as immucillins and transition state analogs. These compounds share similar mechanisms of action but differ in their chemical structures and binding affinities. For example, immucillins are known for their high binding affinity and specificity, while transition state analogs mimic the enzyme’s transition state to achieve inhibition . The uniqueness of 5’-phenylthio-ImmH lies in its phenylthio group, which contributes to its distinct binding properties and inhibitory effects.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(phenylsulfanylmethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N4O3S/c22-15-11(7-25-9-4-2-1-3-5-9)21-13(16(15)23)10-6-18-14-12(10)19-8-20-17(14)24/h1-6,8,11,13,15-16,18,21-23H,7H2,(H,19,20,24)/t11-,13+,15-,16+/m1/s1 |
InChI Key |
RILVLBFFRDXSEY-JMGFVUJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC[C@@H]2[C@H]([C@H]([C@@H](N2)C3=CNC4=C3N=CNC4=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)SCC2C(C(C(N2)C3=CNC4=C3N=CNC4=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


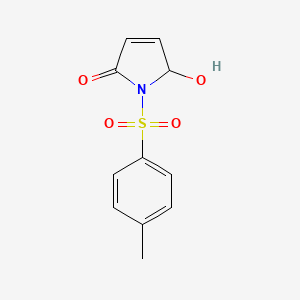

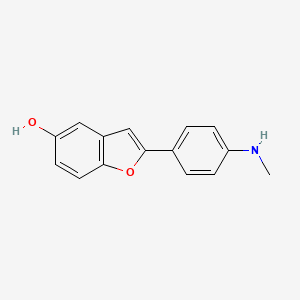






![5-Methyl-N-phenylbenzo[d]oxazol-2-amine](/img/structure/B10844863.png)

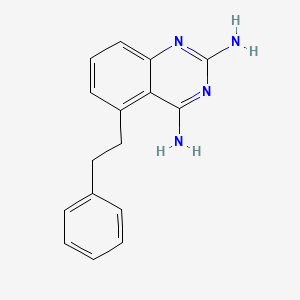
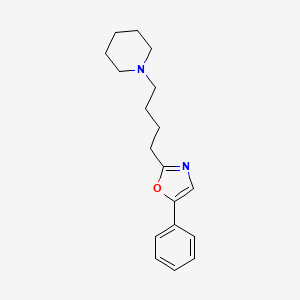
![6-Phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-one](/img/structure/B10844879.png)
